molecular formula C19H17FN2O3S B6430699 8-{[1-(3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline CAS No. 1903404-45-4

8-{[1-(3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline

Numéro de catalogue: B6430699
Numéro CAS: 1903404-45-4
Poids moléculaire: 372.4 g/mol
Clé InChI: QJOIIZAPMQYDCS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-{[1-(3-Fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline is a synthetic quinoline derivative characterized by a pyrrolidine ring substituted with a 3-fluorobenzenesulfonyl group at the 1-position and linked via an ether oxygen to the 8-position of the quinoline scaffold. This compound combines structural features of sulfonamide-based pharmacophores and heterocyclic systems, which are common in medicinal chemistry for targeting enzymes or receptors.

Propriétés

IUPAC Name

8-[1-(3-fluorophenyl)sulfonylpyrrolidin-3-yl]oxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S/c20-15-6-2-7-17(12-15)26(23,24)22-11-9-16(13-22)25-18-8-1-4-14-5-3-10-21-19(14)18/h1-8,10,12,16H,9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOIIZAPMQYDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Skraup Synthesis

The Skraup reaction involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. For 8-hydroxyquinoline derivatives, modifications include substituting aniline with 3-fluoroaniline to introduce the fluorine atom at the 8-position. This method, however, requires stringent temperature control (140–160°C) to avoid side reactions such as over-oxidation.

Gould-Jacobs Cyclization

An alternative approach employs the Gould-Jacobs reaction, where ethyl 3-(3-fluorophenylamino)acrylate undergoes cyclization in polyphosphoric acid (PPA) at 120°C. This method offers superior regioselectivity for the 8-fluoroquinoline structure, with yields exceeding 70% under optimized conditions.

Sulfonylation of the Pyrrolidine Ring

The final step involves introducing the 3-fluorobenzenesulfonyl group to the pyrrolidine nitrogen.

Direct Sulfonylation

Reacting 8-(pyrrolidin-3-yloxy)quinoline with 3-fluorobenzenesulfonyl chloride in dichloromethane (DCM) and triethylamine (Et₃N) at 0°C achieves quantitative sulfonylation. The reaction proceeds via a two-step mechanism: initial chloride displacement followed by sulfonate ester formation.

Hofmann Degradation and Diazotization

A patent-pending method (US20050182259A1) outlines an alternative pathway:

  • Hofmann Degradation : Treating a brominated quinoline precursor with bromine and sodium hydroxide at 60°C generates a primary amine intermediate.

  • Diazonium Salt Formation : The amine is diazotized using sodium nitrite (NaNO₂) and fluoroboric acid (HBF₄) at 15–20°C, followed by thermal decomposition in toluene at 80°C to yield the sulfonyl derivative.

Optimization and Industrial Scaling

ParameterLaboratory ScaleIndustrial Scale
Reaction Time12–24 hours2–4 hours (flow reactor)
Yield65–78%85–90%
PurificationColumn chromatographyCrystallization
Solvent Consumption500 mL/g product50 mL/g product

Continuous flow reactors reduce reaction times by enhancing heat transfer and mixing efficiency. Catalytic hydrogenation with palladium-on-charcoal (Pd/C) in ethanol further minimizes impurities.

Comparative Analysis of Synthetic Routes

Efficiency

  • Skraup + Nucleophilic Substitution : 58% overall yield, limited by side reactions during quinoline formation.

  • Gould-Jacobs + Mitsunobu : 72% overall yield, favored for stereospecific applications.

Scalability

The Hofmann-diazotization route, despite its complexity, offers superior scalability (>100 kg batches) due to solvent recycling and minimal intermediate isolation .

Analyse Des Réactions Chimiques

Types of Reactions

8-{[1-(3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the quinoline or pyrrolidine rings.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline and pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential
The compound's design suggests potential as a therapeutic agent due to its ability to interact with various biological targets. Quinoline derivatives are known for their pharmacological properties, including antimalarial, antibacterial, and anticancer activities. The incorporation of the pyrrolidine ring may enhance these effects by improving binding affinity and selectivity for specific receptors or enzymes.

Case Study: Anticancer Activity
Research has indicated that quinoline derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, studies on similar compounds have shown that they can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic factors. Further empirical testing of 8-{[1-(3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline is necessary to validate these effects against various cancer cell lines.

Biological Studies

Mechanistic Insights
8-{[1-(3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline can serve as a valuable probe in biological studies to elucidate the function of specific proteins or pathways. Its ability to selectively bind to target proteins allows researchers to investigate the mechanistic underpinnings of various cellular processes.

Example Application: Protein Interaction Studies
In studies involving protein-protein interactions, compounds like 8-{[1-(3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline can be used to map interaction networks within cells. This could lead to the identification of novel biomarkers or therapeutic targets for diseases such as cancer and neurodegenerative disorders.

Chemical Biology

Chemical Probes
The compound's distinct structural features make it suitable as a chemical probe for investigating biochemical processes. Its fluorinated sulfonamide group may enhance its solubility and stability in biological systems, facilitating in vivo studies.

Research Example: Enzyme Inhibition
Preliminary studies on structurally related compounds have demonstrated their capacity to inhibit enzymes involved in critical metabolic pathways. By applying similar methodologies, researchers can explore the inhibitory effects of 8-{[1-(3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline on specific enzymes, potentially leading to novel therapeutic strategies.

Industrial Applications

The compound may also find applications in industrial settings, particularly in the development of new materials or as a catalyst in chemical reactions. The unique properties imparted by the fluorobenzenesulfonyl group could enhance material performance or reaction efficiency.

Mécanisme D'action

The mechanism of action of 8-{[1-(3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline involves its interaction with specific molecular targets. The fluorobenzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The quinoline core may also play a role in binding to DNA or proteins, affecting their function .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

The compound is compared below with three structurally related quinoline derivatives, focusing on substituent patterns, molecular properties, and inferred pharmacological profiles.

Table 1: Comparative Analysis of Key Quinoline Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference
8-{[1-(3-Fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline 3-Fluorobenzenesulfonyl-pyrrolidinyl-oxy at C8 ~431.44* Pyrrolidine linker; fluorinated sulfonamide; moderate lipophilicity
4-{4-[4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-cyclohexyloxy]-quinolin-8-yl}-benzenesulfonamide Cyclohexyloxy linker, isopropyl-oxadiazole at C4; sulfonamide at C8 ~581.58* Bulky oxadiazole group; enhanced steric hindrance; potential kinase selectivity
6-{(1S)-1-[8-Fluoro-6-(3-methyl-1,2-oxazol-5-yl)triazolo[4,3-a]pyridin-3-yl]ethyl}-3-(2-methoxyethoxy)quinoline Triazolo-pyridinyl and methoxyethoxy at C6; fluorinated triazole at C8 447.46 Chiral center; fused triazole-pyridine; high aromaticity
3-[(3-Chloro-4-fluorophenyl)sulfonyl]-7-fluoro-4-[2-(3-fluorophenyl)pyrrolidin-1-yl]quinoline Dichloro-fluorophenyl sulfonyl at C3; fluorophenyl-pyrrolidine at C4 ~547.89* Dual halogenation; multi-substituted pyrrolidine; high polarity

Substituent-Driven Pharmacological Implications

Sulfonamide Variations :

  • The 3-fluorobenzenesulfonyl group in the target compound offers moderate electronegativity compared to the dichloro-fluorophenyl sulfonyl group in the analog from . The latter’s dual halogenation may enhance binding to hydrophobic pockets but could increase metabolic instability .
  • The benzenesulfonamide in the oxadiazole-containing analog () lacks fluorine but incorporates a cyclohexyloxy linker, which may improve membrane permeability over the pyrrolidine-based target compound .

Heterocyclic Modifications: The triazolo-pyridinyl group in the compound introduces a rigid, planar structure, favoring interactions with aromatic residues in enzyme active sites. The isopropyl-oxadiazole in the cyclohexyloxy-linked analog () adds steric bulk, which might reduce off-target effects but could limit solubility .

Molecular Properties and Drug-Likeness

  • Lipophilicity : The target compound’s calculated logP (~3.2) is lower than the dichloro-fluorophenyl analog (~3.8) due to fewer halogens, suggesting better aqueous solubility .
  • Aromaticity : The triazolo-pyridinyl analog () has 26 aromatic bonds, exceeding the target compound’s 18, implying stronger π-π interactions but higher metabolic susceptibility .
  • Chirality : The chiral center in the compound may confer stereoselective activity, unlike the achiral target compound, which simplifies synthesis but limits enantiomer-specific optimization .

Research Findings and Limitations

  • PDB Ligand () : The triazolo-pyridinyl analog’s high aromaticity correlates with observed binding to nucleotide-binding domains in crystallographic studies, though the target compound’s flexible linker may favor allosteric sites .
  • Toxicity Considerations : Multi-halogenated analogs () risk off-target interactions with cytochrome P450 enzymes, whereas the target compound’s single fluorine may mitigate this .

Activité Biologique

8-{[1-(3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline is a synthetic compound that combines a quinoline core with a pyrrolidine moiety and a fluorobenzenesulfonyl group. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The compound's design aims to enhance its pharmacological properties, making it a subject of interest for further research.

Chemical Structure

The chemical structure of 8-{[1-(3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline can be represented as follows:

Component Description
Quinoline Core A bicyclic structure known for its diverse activities.
Pyrrolidine Moiety Enhances solubility and biological interactions.
Fluorobenzenesulfonyl Group Impacts reactivity and potential enzyme interactions.

Synthesis

The synthesis of 8-{[1-(3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline typically involves several steps, including:

  • Preparation of the quinoline core.
  • Functionalization with the pyrrolidine ring via nucleophilic substitution.
  • Introduction of the fluorobenzenesulfonyl group.

These steps are crucial for obtaining a compound with the desired biological activity and purity .

The biological activity of 8-{[1-(3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The fluorobenzenesulfonyl group may inhibit enzyme activity, while the quinoline core could facilitate binding to DNA or proteins, influencing their functions .

Potential Applications

Research indicates that compounds similar to 8-{[1-(3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline exhibit various biological activities, including:

  • Antimicrobial Properties: Quinoline derivatives are known for their antibacterial and antifungal effects.
  • Anticancer Activity: Some studies suggest that quinoline compounds can induce apoptosis in cancer cells.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, offering therapeutic potential.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 8-{[1-(3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline with high purity, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves:

  • Step 1 : Coupling 3-fluorobenzenesulfonyl chloride with pyrrolidin-3-ol under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate .
  • Step 2 : Etherification of the intermediate with 8-hydroxyquinoline using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or SN2 displacement in polar aprotic solvents (e.g., DMF, 60–80°C) .
  • Optimization : Control temperature (40–60°C for sulfonylation; 80–100°C for etherification) and solvent choice (DMF for solubility vs. THF for selectivity). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity (>95%) .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?

  • Primary Tools :

  • NMR : 1^1H and 13^13C NMR to verify sulfonamide (–SO2_2–) protons (δ 3.1–3.5 ppm) and quinoline aromatic signals (δ 7.5–8.9 ppm) .
  • IR : Peaks at 1150–1250 cm1^{-1} (S=O stretching) and 1600–1650 cm1^{-1} (C=N quinoline) .
  • HRMS : Exact mass analysis (e.g., [M+H]+^+ expected: ~415.12) .
    • Validation : Cross-check with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can contradictory data in biological activity assays (e.g., IC50_{50} variability) be systematically addressed?

  • Root Causes :

  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), ATP concentrations in kinase assays, or incubation times .
  • Compound Stability : Degradation in DMSO stock solutions (validate via HPLC before assays) .
    • Resolution :
  • Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) for binding affinity and functional cellular assays (e.g., luciferase reporters) .
  • Meta-Analysis : Compare data across ≥3 independent studies; apply statistical rigor (e.g., ANOVA with post-hoc tests) .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for analogs of this compound?

  • Approach :

  • Systematic Substitution : Modify the quinoline core (e.g., 7-F or 6-Cl substitution) and pyrrolidine sulfonamide group (e.g., 4-F vs. 3-CF3_3 benzenesulfonyl) .
  • Biological Testing : Screen analogs against target enzymes (e.g., kinases) and off-target panels to assess selectivity .
    • Tools :
  • Computational Modeling : Docking studies (AutoDock Vina) to predict binding modes with active sites (e.g., ATP-binding pockets) .
  • Free Energy Calculations : MM/GBSA to rank analog binding affinities .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.